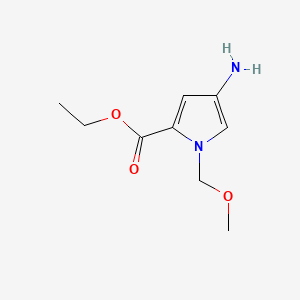
Bis-mpa-diallyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-mpa-diallyl ether, also known as 2,2-bis(hydroxymethyl)propionic acid diallyl ether, is an organic compound with the molecular formula C11H18O4. It is a derivative of 2,2-bis(hydroxymethyl)propionic acid, where the hydroxyl groups are replaced by allyl groups. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties .
Méthodes De Préparation
Bis-mpa-diallyl ether is synthesized through a multi-step process involving the alkylation of 2,2-bis(hydroxymethyl)propionic acid with allyl bromide. The reaction is typically carried out in the presence of sodium hydroxide in toluene, under reflux conditions for approximately 21 hours. This process yields the diallyl intermediate with a high purity and yield of around 90% .
Analyse Des Réactions Chimiques
Bis-mpa-diallyl ether undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides using oxidizing agents such as m-chloroperbenzoic acid.
Polymerization: The compound can undergo free radical polymerization to form cross-linked polymers.
Substitution: The allyl groups can participate in nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, radical initiators for polymerization, and nucleophiles for substitution reactions. The major products formed from these reactions include epoxides, cross-linked polymers, and substituted derivatives .
Applications De Recherche Scientifique
Bis-mpa-diallyl ether is widely used in scientific research, particularly in the fields of polymer chemistry and material science. Some of its applications include:
Polymer Synthesis: It is used as a monomer in the synthesis of dendritic polymers and hyperbranched polymers.
Coatings and Adhesives: Due to its ability to form cross-linked polymers
Propriétés
IUPAC Name |
2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-6-14-8-11(3,10(12)13)9-15-7-5-2/h4-5H,1-2,6-9H2,3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZACIIHOFWMKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC=C)(COCC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574402.png)
